molecular formula C12H17NS B13223658 3-[(Thiophen-3-yl)methyl]-8-azabicyclo[3.2.1]octane

3-[(Thiophen-3-yl)methyl]-8-azabicyclo[3.2.1]octane

Cat. No.: B13223658
M. Wt: 207.34 g/mol
InChI Key: POOSRTGYZFJXAZ-UHFFFAOYSA-N
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Description

3-[(Thiophen-3-yl)methyl]-8-azabicyclo[3.2.1]octane is a compound that features a bicyclic structure with a thiophene ring attached to it. This compound is part of the tropane alkaloid family, which is known for its diverse biological activities and applications in various fields such as medicine and chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Thiophen-3-yl)methyl]-8-azabicyclo[3.2.1]octane typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the use of acyclic starting materials that contain the necessary stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives . The reaction conditions often include the use of specific catalysts and reagents to ensure the desired stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[(Thiophen-3-yl)methyl]-8-azabicyclo[3.2.1]octane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperatures, pH levels, and the presence of catalysts to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions depending on the oxidizing agent used .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-[(Thiophen-3-yl)methyl]-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and behavior .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H17NS

Molecular Weight

207.34 g/mol

IUPAC Name

3-(thiophen-3-ylmethyl)-8-azabicyclo[3.2.1]octane

InChI

InChI=1S/C12H17NS/c1-2-12-7-10(6-11(1)13-12)5-9-3-4-14-8-9/h3-4,8,10-13H,1-2,5-7H2

InChI Key

POOSRTGYZFJXAZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC1N2)CC3=CSC=C3

Origin of Product

United States

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